molecular formula C7H5F2NO B8473502 N-[(2,5-Difluorophenyl)methylidene]hydroxylamine CAS No. 247092-13-3

N-[(2,5-Difluorophenyl)methylidene]hydroxylamine

Cat. No.: B8473502
CAS No.: 247092-13-3
M. Wt: 157.12 g/mol
InChI Key: DFMUWVCMTIGSEE-UHFFFAOYSA-N
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Description

N-[(2,5-Difluorophenyl)methylidene]hydroxylamine is an organic compound with the molecular formula C7H5F2NO It is a derivative of benzaldehyde oxime, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: N-[(2,5-Difluorophenyl)methylidene]hydroxylamine can be synthesized through the reaction of 2,5-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in a solvent such as methanol at room temperature, yielding the oxime derivative .

Industrial Production Methods: . This method is advantageous due to its rapid reaction times and cleaner processes.

Chemical Reactions Analysis

Types of Reactions: N-[(2,5-Difluorophenyl)methylidene]hydroxylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Benzamide: Formed through the Beckmann rearrangement.

    Benzonitrile: Formed through dehydration.

    2,5-Difluorobenzaldehyde: Regenerated through hydrolysis.

Mechanism of Action

The mechanism of action of 2,5-difluoro-benzaldehyde oxime involves its interaction with specific molecular targets and pathways. For instance, oxime derivatives have been shown to increase reactive oxygen species (ROS) levels, leading to apoptotic cell death in cancer cells . The compound’s ability to form stable intermediates and its reactivity with various reagents make it a valuable tool in organic synthesis and medicinal chemistry.

Comparison with Similar Compounds

Uniqueness: N-[(2,5-Difluorophenyl)methylidene]hydroxylamine is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from other benzaldehyde oxime derivatives.

Properties

CAS No.

247092-13-3

Molecular Formula

C7H5F2NO

Molecular Weight

157.12 g/mol

IUPAC Name

N-[(2,5-difluorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H5F2NO/c8-6-1-2-7(9)5(3-6)4-10-11/h1-4,11H

InChI Key

DFMUWVCMTIGSEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C=NO)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,5-Difluorobenzaldehyde (28.5 g, 0.20 mol) was dissolved in 30 ml EtOH. 80 ml water, 80 g crushed ice and hydroxylamine hydrochloride (15.3 g, 0.22 mol) were added. 250 ml (0.50 mol) 2N NaOH were added drop wise and the yellow solution was stirred for 3 hours at room temperature. The reaction mixture was neutralized to pH 6 with acetic acid. The formed suspension was diluted with water and filtered. The crystals were washed with water and dried 2 hours at 50° C. and <20 mbar to obtain the desired product as a white solid (26.1 g, 83%). MS (m/e): 156.0 (M−H+).
Quantity
28.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
15.3 g
Type
reactant
Reaction Step Five
Name
Quantity
80 mL
Type
solvent
Reaction Step Five
Yield
83%

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